molecular formula C23H27N3O2 B2630115 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone CAS No. 898444-56-9

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone

Cat. No.: B2630115
CAS No.: 898444-56-9
M. Wt: 377.488
InChI Key: WCPBDDJTRDPJGE-UHFFFAOYSA-N
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Description

The compound "(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone" is a benzimidazole-piperidine hybrid featuring a 4-butoxyphenyl ketone moiety. Benzimidazole derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities . This compound’s core structure—a piperidine ring linked to a benzimidazole via a ketone bridge—provides a scaffold for interactions with biological targets such as kinases, phosphodiesterases, and receptors .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-butoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-2-3-16-28-19-10-8-18(9-11-19)23(27)26-14-12-17(13-15-26)22-24-20-6-4-5-7-21(20)25-22/h4-11,17H,2-3,12-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPBDDJTRDPJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the piperidine ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.

    Introduction of the butoxyphenyl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.

    Substitution: Conditions vary widely but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against U87 glioblastoma cell lines with an IC50 value of 45.2 μM, suggesting potential for development as an anticancer agent . The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Antibacterial Properties

Compounds with similar structural characteristics have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MIC) that indicate effective antibacterial action . This suggests that (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone may also possess similar properties.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of benzimidazole derivatives. A study highlighted a related compound that exhibited significant inhibition of nitric oxide and TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity

In a study published in 2023, researchers evaluated a series of benzimidazole derivatives for their anticancer effects on various cell lines, including breast and glioblastoma cancers. The compound this compound was part of this investigation and demonstrated significant inhibition of tumor growth in vivo models .

Case Study 2: Antibacterial Efficacy

A comprehensive study assessed the antibacterial activity of several benzimidazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone depends on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : The trifluoromethylphenyl analog () achieved a 67% yield using HBTU-mediated coupling, a common method for benzimidazole-piperidine hybrids. The target compound likely employs similar coupling strategies.
  • Substituent Impact : Fluorinated groups (e.g., 3-fluorobenzyl in ) enhance metabolic stability but may increase toxicity risks . The 4-butoxyphenyl group balances lipophilicity and steric bulk compared to smaller substituents like methoxy.

Pharmacological and Physicochemical Properties

Key Differentiators of the Target Compound

  • 4-Butoxyphenyl Group : This substituent provides moderate lipophilicity (logP ~4–5 predicted) compared to trifluoromethyl (logP ~3.5) or nitro groups (logP ~2.5), optimizing passive diffusion without excessive hydrophobicity.
  • Piperidine vs.

Biological Activity

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone, a derivative of benzoimidazole and piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and enzyme inhibition properties, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}

It features a benzoimidazole core attached to a piperidine ring and a butoxyphenyl side chain, which may influence its interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds containing the benzoimidazole moiety exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including lung and colorectal cancers.

Case Study:
A study reported that a related benzoimidazole compound demonstrated an IC50 of 2.07 µM against PTP1B, a target implicated in cancer progression . The compound's structural modifications were predicted to enhance its binding affinity to cancer-related proteins.

2. Anti-inflammatory Effects

The anti-inflammatory potential of benzoimidazole derivatives has been well-documented. A specific derivative demonstrated potent inhibition of nitric oxide (NO) and TNF-α production in LPS-stimulated RAW 264.7 macrophages, with IC50 values of 0.86 µM and 1.87 µM, respectively . This suggests that the compound could be beneficial in treating inflammatory diseases.

Table 1: Summary of Anti-inflammatory Activity

CompoundTargetIC50 (µM)Reference
Derivative 6eNO production0.86
Derivative 6eTNF-α production1.87

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling pathways. Inhibitors of PTPs are considered promising for diabetes and cancer therapy.

Research Findings:
In vitro studies have shown that certain benzoimidazole derivatives can inhibit PTP1B with varying degrees of potency. For example, a derivative with structural similarities exhibited an IC50 of 4.1 µM against PTP1B, indicating significant enzyme inhibition .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding mode of the compound to its biological targets. These computational methods help in understanding how structural variations can enhance biological activity.

Table 2: Molecular Docking Results

CompoundTargetBinding Energy (kcal/mol)Reference
Compound APTP1B-8.5
Compound BPTPσ-9.0

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